(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a pyrrolidine ring attached via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-chloropyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of the Methanone Group: The brominated product is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the (pyrrolidin-1-yl)methanone group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Lactams or other oxidized pyrrolidine derivatives.
Reduction: Alcohols or other reduced methanone derivatives.
Scientific Research Applications
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with the pyrrolidinyl group attached at the 3-position.
(5-Bromo-2-chloropyridin-4-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
(5-Bromo-2-chloropyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-8-6-13-9(12)5-7(8)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGMIFBOWJXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.